This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its bipyridine structure. It is a derivative of 2,2'-bipyridine, which is widely used as a ligand in coordination chemistry. The chlorinated and cyano-substituted derivatives like 6-Chloro-[2,2'-bipyridine]-5-carbonitrile have garnered attention for their enhanced reactivity and selectivity in chemical reactions.
The synthesis of 6-Chloro-[2,2'-bipyridine]-5-carbonitrile can be achieved through several methods:
These synthetic routes highlight the versatility in creating complex bipyridine structures with tailored functionalities.
The molecular structure of 6-Chloro-[2,2'-bipyridine]-5-carbonitrile features a bipyridine core with a chlorine atom at position 6 and a carbonitrile group at position 5. The presence of these substituents affects the electronic properties and steric hindrance of the molecule.
C1=CC=NC(=C1)C2=C(C=C(C(=N2)Cl)C#N), indicating its connectivity and arrangement of atoms.6-Chloro-[2,2'-bipyridine]-5-carbonitrile participates in various chemical reactions:
The mechanism of action for 6-Chloro-[2,2'-bipyridine]-5-carbonitrile primarily involves its role as a ligand in coordination chemistry:
The physical and chemical properties of 6-Chloro-[2,2'-bipyridine]-5-carbonitrile are critical for understanding its behavior in various applications:
These properties can dictate how the compound behaves in chemical reactions and its suitability for specific applications.
6-Chloro-[2,2'-bipyridine]-5-carbonitrile has several notable scientific applications:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9